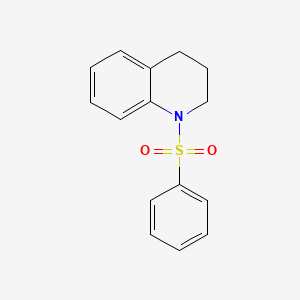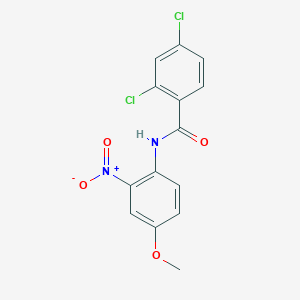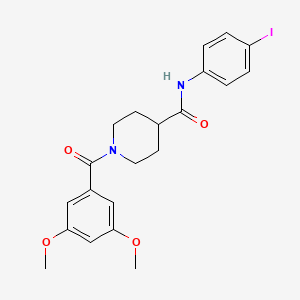
5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves ruthenium-catalyzed cycloaddition reactions. This method allows for the regiocontrolled synthesis of triazole compounds. For instance, Ferrini et al. (2015) demonstrated a protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce protected versions of triazole amino acids, which are pivotal for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives is often conducted using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide insight into the conformation, configuration, and electronic structure of the molecule, essential for understanding its reactivity and interaction with biological targets. For example, L'abbé et al. (2010) investigated the crystal structure of a triazole derivative, revealing its potential for rearrangement and its implications for biological activity (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloadditions, acylations, and rearrangements, such as the Dimroth rearrangement. These reactions are pivotal for the functionalization of the triazole ring and the introduction of different substituents, which can significantly alter the molecule's physical, chemical, and biological properties. Sutherland and Tennant (1971) discussed the Dimroth rearrangements of triazole derivatives, providing insights into their chemical behavior and reactivity (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and synthesis. The crystalline structure, in particular, can influence the compound's stability and reactivity. Anuradha et al. (2004) conducted a comprehensive study on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing its impact on the molecule's physical properties and offering methods for its preparation (Anuradha et al., 2004).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their reactivity towards different reagents, stability under various conditions, and their ability to undergo specific chemical transformations, are fundamental aspects of their study. These properties are directly influenced by the molecular structure and substitution pattern on the triazole ring. Studies like those by Joshi et al. (2021) explore the synthesis of triazole derivatives and their antimicrobial activity, shedding light on their chemical behavior and potential applications (Joshi et al., 2021).
属性
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11(2)12-7-9-14(10-8-12)22-16(18)15(20-21-22)17(23)19-13-5-3-4-6-13/h7-11,13H,3-6,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBXMMGJCLONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)

![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)